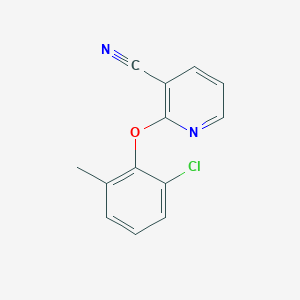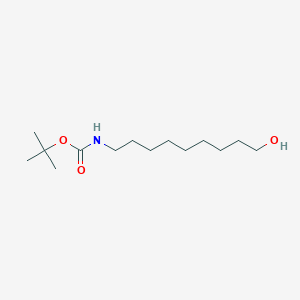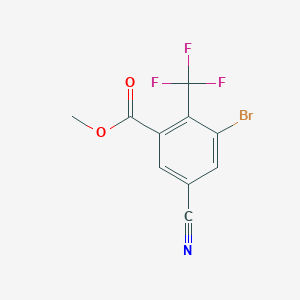![molecular formula C16H18N2O4 B1416485 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid CAS No. 1146291-12-4](/img/structure/B1416485.png)
4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
This compound is a derivative of indole , which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has been explored .
Synthesis Analysis
Indole derivatives are synthesized using novel methods that have attracted the attention of the chemical community . The synthesis of these compounds involves the construction of indoles as a moiety in selected alkaloids .Molecular Structure Analysis
The molecular formula of this compound is C23H22F3N3O3 with an average mass of 445.434 Da . It contains an indole core, which is a biologically known pharmacophore in medicinal molecules .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are of significant interest. For instance, the introduction of a substituent at position 7 of the bicycle proceeds as a tandem reaction during the formation of the pyrrole ring .Wissenschaftliche Forschungsanwendungen
Antioxidant and Cytotoxic Properties
The compound and its derivatives have been studied for their in vitro antioxidant and cytotoxicity properties. Derivatives such as BEN, ANI, ACE, and VAN, prepared via the Maillard reaction, exhibited moderate antioxidant properties. The study concluded that these derivatives could potentially be used as β-carboline antioxidants, with VAN showing the highest antioxidant activity and the least cytotoxic activities on non-tumor cell lines. This research highlights the possible application of these compounds in health and wellness products, considering their antioxidant capabilities and safety profile on non-tumorous cells (Goh et al., 2015).
Mass Spectrometry and Maillard Reaction
The compound's derivatives were also explored through the Maillard reaction and characterized using mass spectrometry. The study optimized the synthesis reaction conditions and examined the mass fragmentation patterns of this group of heterocyclic tetrahydro-s-carboline compounds. This research provides insights into the compound's chemistry and potential uses in various fields, including pharmaceuticals and food science (Goh, Mordi & Mansor, 2015).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives pharmacologically active .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in various biological activities . These interactions often lead to changes in cellular processes, contributing to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways can contribute to the compound’s overall biological activity .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have multiple molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as the pharmacophores of some antitumor drugs based on the combination principles , suggesting a promising future direction in the field of medicinal chemistry.
Biochemische Analyse
Biochemical Properties
4-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can help in developing new therapeutic agents . The interactions of this compound with these biomolecules can lead to significant changes in biochemical pathways, potentially offering new avenues for drug development.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiproliferative activity against cancer cells, suggesting that this compound may have similar effects . Additionally, this compound’s impact on cell signaling pathways can lead to alterations in cellular responses, making it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular docking studies have shown that indole derivatives can bind to the active sites of enzymes, influencing their activity . The binding interactions of this compound with these biomolecules can result in significant biochemical changes, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that indole derivatives exhibit varying degrees of stability and degradation, which can influence their long-term effects on cellular function . For example, the stability of this compound in in vitro and in vivo studies can affect its efficacy and potential therapeutic applications. Understanding the temporal effects of this compound is crucial for optimizing its use in laboratory and clinical settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, the antiproliferative activity of this compound against cancer cells can be influenced by the dosage, with higher doses potentially resulting in greater efficacy but also increased toxicity. Understanding the dosage effects of this compound is essential for determining its therapeutic window and optimizing its use in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Indole derivatives have been shown to influence metabolic flux and metabolite levels, potentially leading to significant biochemical changes . For example, this compound’s interactions with metabolic enzymes can result in alterations in metabolic pathways, contributing to its therapeutic potential. Understanding the metabolic pathways of this compound is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can interact with various transporters and binding proteins, influencing its localization and accumulation within cells . For example, the distribution of this compound within different cellular compartments can affect its efficacy and potential therapeutic applications. Understanding the transport and distribution of this compound is crucial for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the localization of this compound within the nucleus or mitochondria can influence its effects on gene expression and cellular metabolism. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-22-10-2-3-13-11(8-10)12-9-18(7-6-14(12)17-13)15(19)4-5-16(20)21/h2-3,8,17H,4-7,9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKTYLCKZMZWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)

![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)




![Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B1416417.png)
![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)
![1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole](/img/structure/B1416421.png)



